Adenine hydrochloride
CAS No.: 2922-28-3
Cat. No.: VC0517240
Molecular Formula: C5H6ClN5
Molecular Weight: 171.59 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2922-28-3 |
---|---|
Molecular Formula | C5H6ClN5 |
Molecular Weight | 171.59 g/mol |
IUPAC Name | 7H-purin-6-amine;hydrochloride |
Standard InChI | InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H |
Standard InChI Key | 1H-Purin-6-amine, monohydrochloride |
SMILES | C1=NC2=NC=NC(=C2N1)N.Cl |
Canonical SMILES | C1=NC2=NC=NC(=C2N1)N.Cl |
Appearance | Solid powder |
Introduction
Chemical Identification and Basic Properties
Adenine hydrochloride (CAS No. 2922-28-3) is the hydrochloride salt of adenine, a fundamental purine nucleobase. Its molecular formula is , with a molecular weight of 171.59 g/mol . The compound typically presents as a white to off-white crystalline powder, decomposing at approximately 285°C . It is hygroscopic, necessitating storage under inert conditions at room temperature .
Solubility and Stability
Adenine hydrochloride demonstrates high aqueous solubility (50 mg/mL in water at 25°C), making it suitable for cell culture media and biochemical assays . In polar organic solvents like dimethyl sulfoxide (DMSO), it dissolves at 10 mM concentrations, though sonication is recommended to ensure complete dissolution . Stability studies indicate no significant degradation under recommended storage conditions, but prolonged exposure to humidity or elevated temperatures may compromise purity .
Structural and Crystallographic Characteristics
X-ray diffraction studies of adenine hydrochloride hemihydrate reveal a monoclinic crystal system with space group . The purine ring adopts a planar conformation, with bond distances critical to its electronic properties. Notably, the C4–C5 bond measures 1.44 Å, longer than typical C–C bonds in aromatic systems, which may influence its reactivity and intermolecular interactions . Charge density analysis at 123 K further highlights asymmetric electron distribution, particularly at the N1 and N3 positions, correlating with its protonation behavior in aqueous solutions .
Protonation and Tautomerism
In acidic conditions, adenine hydrochloride exists predominantly as the protonated tautomer, stabilized by chloride counterions . This protonation state enhances its solubility and facilitates interactions with biological macromolecules, such as DNA polymerase during nucleotide incorporation .
Biological Roles and Mechanisms
Nucleic Acid Biochemistry
As a component of DNA, RNA, and coenzymes (NAD, FAD), adenine hydrochloride participates in genetic encoding and energy transfer . Its incorporation into adenosine triphosphate (ATP) enables intracellular energy storage, with ATP hydrolysis yielding ~7.3 kcal/mol under physiological conditions .
In Vitro and In Vivo Applications
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Cell Culture: Adenine hydrochloride (50 µg/mL) is essential in FAD-supplemented media for maintaining stratified epithelial and limbal-corneal cultures .
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Metabolic Studies: Dietary adenine (0.25%) ameliorates orotic acid-induced fatty liver in rats by suppressing fatty acid synthase (FAS) activity (EC = 14 µM) and enhancing mitochondrial β-oxidation .
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Cytoprotection: At 100 µM, adenosine (a metabolite) reduces tubular cell necrosis by 40% in rat kidney models, highlighting therapeutic potential in acute kidney injury .
Pharmacological and Industrial Relevance
Drug Formulations
Adenine hydrochloride’s role in nucleotide analogs underpins its use in antiviral and anticancer therapies. For instance, trelagliptin, a DPP-4 inhibitor for type 2 diabetes, leverages adenine’s structural motif to enhance binding affinity .
Regulatory Status
Synthesis and Production
Industrial synthesis involves treating adenine with hydrochloric acid under controlled conditions. A representative protocol yields 81.8% purity via refluxing 4,5,6-triaminopyrimidine in formamide at 140–150°C for 4 hours, followed by crystallization and activated carbon decolorization . Scalability remains a challenge due to intermediate instability, prompting ongoing research into solid-phase synthesis methodologies .
Recent Research Advances
Charge Density Analysis
High-resolution X-ray data (sin = 1.32 Å) at 123 K mapped electrostatic potentials, revealing a dipole moment of 6.2 D in the purine ring . These findings inform quantum mechanical calculations for drug design, particularly in targeting purine-binding enzymes.
Structural Analogs
3-Benzyladenine hydrochloride (CID 135418542), a synthetic derivative, exhibits enhanced lipid solubility for transmembrane delivery, though clinical applications remain exploratory .
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